molecular formula C10H19N3O B12123786 4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide

4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide

Cat. No.: B12123786
M. Wt: 197.28 g/mol
InChI Key: FQUCRNJPJNTNSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common method includes the cyclization of appropriate precursors under specific conditions . For instance, the formation of the pyrrolidine ring can be achieved through the cyclization of N-substituted amino acids or their derivatives . The piperidine ring can be synthesized via hydrogenation or cyclization reactions involving suitable precursors .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product . The scalability of these methods is crucial for producing the compound in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Mechanism of Action

The mechanism of action of 4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins, enzymes, or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the target and the pathway involved .

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

4-pyrrolidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C10H19N3O/c11-9(14)10(3-5-12-6-4-10)13-7-1-2-8-13/h12H,1-8H2,(H2,11,14)

InChI Key

FQUCRNJPJNTNSD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2(CCNCC2)C(=O)N

Origin of Product

United States

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